molecular formula C14H21NO B1475492 (1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine CAS No. 1592527-03-1

(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine

Cat. No. B1475492
CAS RN: 1592527-03-1
M. Wt: 219.32 g/mol
InChI Key: GCSODJGVGKYBOX-UHFFFAOYSA-N
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Description

“(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine” is a chemical compound used in scientific research. It has diverse applications, including drug development and organic synthesis, due to its unique properties and functional groups. The compound has a linear formula of C12H18ClNO and a molecular weight of 227.736 .


Molecular Structure Analysis

The molecular structure of “(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine” is represented by the linear formula C12H18ClNO . This indicates that the molecule is composed of 12 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .

Scientific Research Applications

Amine Protection/Deprotection Studies

In organic synthesis, protecting groups are essential for the selective modification of molecules. (1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine could be used to explore new strategies for amine protection and deprotection, enhancing synthetic efficiency .

Mechanism of Action

The mechanism of action for “(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine” is not specified in the search results. Its use in the synthesis of JAK kinase inhibitors suggests it may play a role in inhibiting the activity of Janus kinases, a type of protein kinase that transmits signals within cells .

properties

IUPAC Name

1-cyclopropyl-N-[2-(2-methoxyphenyl)ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(12-7-8-12)15-10-9-13-5-3-4-6-14(13)16-2/h3-6,11-12,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSODJGVGKYBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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